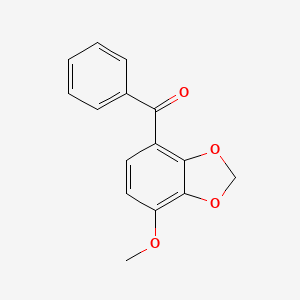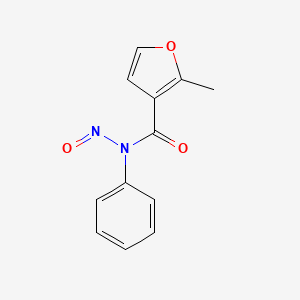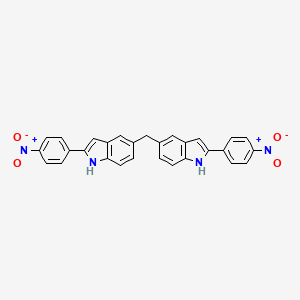![molecular formula C49H56O15 B12528916 Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate is a complex organic compound with a molecular formula of C₄₉H₅₆O₁₅ and a molecular weight of 884.96 g/mol . This compound is characterized by its multiple ester groups and aromatic rings, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and etherification reactions under controlled conditions. Common reagents used in these reactions include propyl alcohol, carboxylic acids, and phenolic compounds. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents such as chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated or alkylated derivatives .
科学的研究の応用
Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties
作用機序
The mechanism of action of Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in specific biological effects. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators .
類似化合物との比較
Similar Compounds
Dipropyl 5-[[3,5-bis[3,4-dicarboxyphenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate: This compound has similar structural features but differs in the position of the carboxyl groups.
Dipropyl 5-[[3,5-bis[3,5-dicarboxyphenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate: This compound has additional carboxyl groups, which may affect its reactivity and biological activity
Uniqueness
Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate is unique due to its multiple ester groups and complex aromatic structure.
特性
分子式 |
C49H56O15 |
|---|---|
分子量 |
885.0 g/mol |
IUPAC名 |
dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C49H56O15/c1-7-13-56-44(50)33-21-34(45(51)57-14-8-2)25-39(24-33)62-31-32-19-40(63-42-26-35(46(52)58-15-9-3)22-36(27-42)47(53)59-16-10-4)30-41(20-32)64-43-28-37(48(54)60-17-11-5)23-38(29-43)49(55)61-18-12-6/h19-30H,7-18,31H2,1-6H3 |
InChIキー |
UXWKYKFIRLHPBR-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)OC3=CC(=CC(=C3)C(=O)OCCC)C(=O)OCCC)OC4=CC(=CC(=C4)C(=O)OCCC)C(=O)OCCC)C(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)


![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)


![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)


